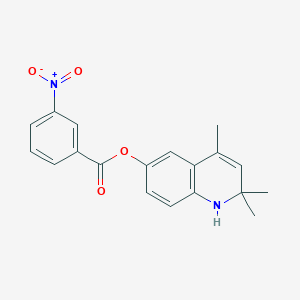
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with three methyl groups and a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with (2,2,4-trimethyl-1H-quinolin-6-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles (nitrating agents, sulfonating agents).
Major Products Formed
Oxidation: (2,2,4-trimethyl-1H-quinolin-6-yl) 3-aminobenzoate.
Reduction: (2,2,4-trimethyl-1H-quinolin-6-yl) alcohol and 3-nitrobenzoic acid.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the nitrobenzoate ester.
2,4,6-Trimethylquinoline: A derivative with three methyl groups on the quinoline ring but without the nitrobenzoate ester.
4-Hydroxy-2-quinolone: A quinoline derivative with a hydroxyl group at the 4-position
Uniqueness
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate is unique due to the presence of both the nitrobenzoate ester and the trimethyl-substituted quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C19H18N2O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-11-19(2,3)20-17-8-7-15(10-16(12)17)25-18(22)13-5-4-6-14(9-13)21(23)24/h4-11,20H,1-3H3 |
Clé InChI |
NYXZFYSOJOJDLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624938.png)
![N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide](/img/structure/B11624949.png)

![N-[(1Z)-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11624960.png)
![1-(3,4-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B11624962.png)
![(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11624963.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11624967.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B11624971.png)
![4-(propan-2-yl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11624973.png)
![(5Z)-3-allyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624983.png)
![prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11624991.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11624996.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11624999.png)
![2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11625003.png)
